methyl (3R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexenecarbonyl Chloride is an organic compound with the molecular formula C7H9ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of various derivatives used in pharmaceuticals and agrochemicals .
Preparation Methods
1-Cyclohexenecarbonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-Cyclohexene-1-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The reaction is typically carried out at room temperature for about two hours, resulting in a high yield of the desired product .
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and consistent production of 1-Cyclohexenecarbonyl Chloride .
Chemical Reactions Analysis
1-Cyclohexenecarbonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxalyl chloride, DMF, and dichloromethane. The major products formed from these reactions are amides, esters, and carboxylic acids .
Scientific Research Applications
1-Cyclohexenecarbonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexenecarbonyl Chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparison with Similar Compounds
1-Cyclohexenecarbonyl Chloride can be compared to other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds are reactive acylating agents, 1-Cyclohexenecarbonyl Chloride is unique due to its cyclohexene ring structure, which imparts different steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and derivatives .
Similar compounds include:
- Benzoyl Chloride
- Acetyl Chloride
- Cyclohexanecarbonyl Chloride
Properties
Molecular Formula |
C21H24O12 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16?,17?,18?,21-/m1/s1 |
InChI Key |
GCFDADXDOSHULB-LVLAPLHYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.